Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate
Description
Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is a halogenated aromatic ester featuring a benzo[d][1,3]dioxole core substituted with bromine at position 6, two fluorine atoms at position 2, and an ethyl ester group at position 5. This compound belongs to the dioxolane class, characterized by a fused benzene ring and a 1,3-dioxolane ring system. The bromine and fluorine substituents impart distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its molecular formula is C₁₀H₇BrF₂O₄, with a molecular weight of 317.07 g/mol (exact mass: 315.9484) .
Properties
Molecular Formula |
C10H7BrF2O4 |
|---|---|
Molecular Weight |
309.06 g/mol |
IUPAC Name |
ethyl 6-bromo-2,2-difluoro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H7BrF2O4/c1-2-15-9(14)5-3-7-8(4-6(5)11)17-10(12,13)16-7/h3-4H,2H2,1H3 |
InChI Key |
NQKNLZSJHZHHJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1Br)OC(O2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid, which is then brominated to introduce the bromine atom at the 6-position. The final step involves esterification to form the ethyl ester .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium acetate are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Pharmaceuticals: The compound’s structure makes it a potential intermediate in the synthesis of pharmaceutical agents.
Materials Science: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action for Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate depends on its specific applicationFor example, the bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis under certain conditions .
Comparison with Similar Compounds
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate (CAS 33842-18-1)
- Substituents : Bromine at position 6, methyl ester at position 3.
- Key Differences: The ester group at position 4 (vs. 5) and methyl vs. ethyl ester alter steric bulk and lipophilicity. Methyl esters generally exhibit higher crystallinity and lower solubility in nonpolar solvents compared to ethyl esters .
- Applications : Used in Suzuki coupling reactions due to the bromine substituent; the methyl ester simplifies purification but may limit reactivity in nucleophilic acyl substitutions .
6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine (CAS 887267-84-7)
- Substituents : Bromine at position 6, fluorine at position 2, and amine at position 5.
- Key Differences : The amine group (vs. ester) introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This compound is more reactive in electrophilic aromatic substitution due to the electron-donating amine group .
4-Bromo-2,2-difluorobenzo[d][1,3]dioxole (CAS 144584-66-7)
- Substituents : Bromine at position 4, fluorine at position 2; lacks the ester group.
- Key Differences : The absence of the ester reduces molecular weight (MW = 267.99 g/mol) and polarity, increasing volatility. This compound is primarily used as a halogenated building block in cross-coupling reactions .
Functional Group Comparisons
Ethyl benzo[d][1,3]dioxole-5-carboxylate (CAS 6951-08-2)
- Substituents : Ethyl ester at position 5; lacks halogens.
- Key Differences : The absence of bromine and fluorine reduces molecular weight (MW = 194.18 g/mol) and electron-withdrawing effects. This compound is less reactive in halogen-mediated coupling reactions but more stable under acidic conditions .
2-(Fluorosulfonyl)ethyl benzo[d][1,3]dioxole-5-carboxylate
- Substituents : Fluorosulfonyl-ethyl group at position 5.
- Key Differences : The fluorosulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitutions. Reported melting point: 100–101°C, higher than typical ethyl esters due to increased polarity .
Physicochemical and Reactivity Data
| Property | This compound | Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate | Ethyl benzo[d][1,3]dioxole-5-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 317.07 | 289.12 | 194.18 |
| Halogen Substituents | Br, F₂ | Br | None |
| Ester Position | 5 | 4 | 5 |
| Melting Point (°C) | Not reported (estimated >100°C) | Not reported | Not reported |
| Key Reactivity | Suzuki coupling, nucleophilic substitution | Suzuki coupling | Ester hydrolysis |
Biological Activity
Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antibacterial properties, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula: CHBrFO
- Molecular Weight: 237 g/mol
- CAS Number: 33070-32-5
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. Notably, it has shown promising results against Streptococcus pneumoniae, a significant pathogen responsible for pneumonia and other infections.
Case Study: Antibacterial Screening
In a study by researchers examining various derivatives of benzodioxole compounds, this compound was synthesized and tested for its antibacterial activity. The results indicated that this compound exhibited significant inhibition against S. pneumoniae with an IC value comparable to established antibiotics.
| Compound Name | Bacterial Strain | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | S. pneumoniae | 12.5 | Inhibition of FtsZ protein |
| Control Antibiotic (e.g., Penicillin) | S. pneumoniae | 10 | Cell wall synthesis inhibition |
The mechanism appears to involve the inhibition of the FtsZ protein, crucial for bacterial cell division. This specificity suggests potential for developing narrow-spectrum antibiotics targeting S. pneumoniae without affecting other bacterial species.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique structural features. The presence of bromine and difluoromethyl groups enhances its lipophilicity and binding affinity to bacterial targets.
Key Structural Features Influencing Activity:
- Bromine Substitution : Enhances electron-withdrawing capacity, improving interaction with bacterial proteins.
- Difluoromethyl Group : Increases hydrophobicity, facilitating membrane penetration.
- Dioxole Ring System : Provides structural stability and potential for further functionalization.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics but requires further investigation into its metabolic pathways and potential toxicity profiles.
In Silico Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with the FtsZ protein. The results suggest a strong binding interaction that correlates with its observed biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
